4-(2-bromoacetyl)benzenesulfonyl Chloride
Overview
Description
The compound 4-(2-bromoacetyl)benzenesulfonyl chloride is a chemical intermediate that can be utilized in various organic synthesis processes. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their applications. For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride is a key building block of penoxsulam, an herbicide, indicating the importance of such compounds in agricultural chemistry .
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions . These methods could potentially be adapted for the synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride, although the specific details would depend on the starting materials and desired functional group orientation.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride compounds is often characterized by X-ray diffraction methods, as seen in the study of 2,4,5-trichlorobenzenesulfonyl chloride . The planarity of the benzene ring and the dihedral angle with the sulfonyl group are key features that can influence the reactivity and physical properties of these compounds. Similar analysis techniques would likely be used to determine the structure of 4-(2-bromoacetyl)benzenesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides are known to participate in various chemical reactions due to their electrophilic nature. For example, 4-chlorobenzenesulfonyl chloride can react with amines to form sulfonamides, which can then undergo further reactions with electrophiles to produce a variety of substituted acetamides with potential antibacterial and antifungal properties . This demonstrates the versatility of sulfonyl chlorides in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the density, melting point, and solubility of these compounds. The intramolecular distances within the benzene frame can also play a role in the stability of the compound . The specific properties of 4-(2-bromoacetyl)benzenesulfonyl chloride would need to be determined experimentally, but they are likely to be similar to those of related compounds.
Scientific Research Applications
Catalytic Arylation
4-(2-bromoacetyl)benzenesulfonyl Chloride is used in palladium-catalyzed desulfitative arylation. It demonstrates reactivity in coupling with heteroarenes, producing arylated heteroarenes without cleaving C-Br bonds. This process allows for further transformations, showcasing its versatility in organic synthesis (Skhiri et al., 2015).
Solid-Phase Synthesis
This compound is integral in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These are used as key intermediates for diverse chemical transformations, enabling the creation of various privileged scaffolds (Fülöpová & Soural, 2015).
Synthesis of Sulfonyl Chlorides
It plays a role in the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides. These chlorides are synthesized via the aqueous chlorination of aryl methoxymethyl sulfides, with applications in various functionalized compounds (Kim, Ko, & Kim, 1992).
Creation of Pyrazole and Thiophene Derivatives
4-(2-bromoacetyl)benzenesulfonyl Chloride is used to create derivatives like pyrazoles, 1,3,4-thiadiazoles, and thiophenes. These compounds have potential applications in medicinal chemistry and drug design (Dawood et al., 2010).
Conjugate Addition Reactions
This compound is utilized in conjugate addition reactions with enones. The process tolerates a wide range of substituents and does not result in the cleavage of C-Br and C-I bonds, thus opening pathways for further transformations (Yuan et al., 2015).
Large-Scale Preparation in Drug Synthesis
Its scalability in preparation makes it a key building block in the synthesis of various drug candidates. It demonstrates practicality in large-scale manufacturing processes (Meckler & Herr, 2012).
Solvolysis Studies
This chloride is used in studying the solvolysis rates of benzenesulfonyl chlorides. These studies enhance the understanding of reaction mechanisms and kinetics in organic chemistry (Kevill & D’Souza, 1999).
Safety And Hazards
4-(2-bromoacetyl)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not ingesting the compound, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVEXHEBFFCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373576 | |
Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoacetyl)benzenesulfonyl Chloride | |
CAS RN |
5038-59-5 | |
Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5038-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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